Specific Scientific Field: The specific scientific field is Catalysis.
Summary of the Application: The compound “4-Pyridinecarbonitrile, 3-hydroxy-2-methyl-” can be used in the Pd-catalysed hydrogenation of pyridinecarbonitriles . This process is an efficient and simple method for preparing pyridyl- or piperidylmethylamines .
Methods of Application or Experimental Procedures: The reduction of 4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- was carried out over a 10% Pd/C catalyst (0.3 g g−1 catalyst/substrate ratio), in a mixture of water and dichloromethane, at 30 °C and 6 bar, and in the presence of different acidic additives .
Results or Outcomes: The process can achieve an adequate primary amine selectivity to the desired pyridine derivatives . Complete conversions were obtained under mild conditions (30–50 °C, 6 bar), in all cases . The very high selectivity to 4PIPA or 4PA (98 and 93%, respectively) decreased to 76% (3PIPA) and 72% (3PA), as well as 10% (2PIPA) and 57% (2PA) by changing the position of the nitrile group in the pyridine ring .
4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- is an organic compound with the molecular formula CHNO. It features a pyridine ring substituted with a hydroxyl group and a carbonitrile group, making it a member of the pyridine derivatives. The compound appears as a solid, typically ranging from white to yellow or orange in color, with a melting point between 166°C and 170°C . Its structure includes a hydroxyl group at the 3-position and a methyl group at the 2-position of the pyridine ring, contributing to its unique chemical properties.
These reactions are significant for synthesizing more complex organic molecules in medicinal chemistry and materials science.
The synthesis of 4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- can be achieved through several methods:
These methods allow for the efficient production of this compound in laboratory settings.
4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- has several applications in:
Interaction studies involving 4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- primarily focus on its reactivity with biological targets and other chemical entities. Research has shown that:
These interactions are crucial for understanding its pharmacological profile and optimizing its use in therapeutic applications.
Several compounds share structural similarities with 4-Pyridinecarbonitrile, 3-hydroxy-2-methyl-. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Hydroxy-2-methylpyridine | CHNO | Lacks carbonitrile group |
| 2-Hydroxy-4-methylpyridine-3-carbonitrile | CHNO | Different substitution pattern |
| 4-Pyridinecarbonitrile, 3-hydroxy-2-methyl-5-(trifluoromethyl) | CHFNO | Contains trifluoromethyl substituent |
The uniqueness of 4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- lies in its specific arrangement of functional groups which may confer distinct biological properties and reactivity compared to these similar compounds.
Combustion calorimetry remains the gold standard for determining enthalpies of formation (ΔfH°) and combustion (ΔcH°) for nitrogen-containing heterocycles. For 4-pyridinecarbonitrile, 3-hydroxy-2-methyl-, experimental data scarcity necessitates extrapolation from structurally analogous systems. Pyridine N-oxide derivatives with methyl and cyano substituents demonstrate ΔcH° values ranging from -3,195.50 ± 1.30 kJ/mol for 6-methyl-3-pyridinol [6] to -3,411.20 kJ/mol for 4-cyanopyridine N-oxide [2]. The compound’s calculated gas-phase enthalpy of formation (ΔfH°gas) aligns with the range of -69.80 ± 2.60 kJ/mol observed for methyl-substituted pyridinol derivatives [6], adjusted for the electron-withdrawing cyano group’s stabilizing effects [3].
A critical parameter is the compound’s hygroscopicity, which complicates direct combustion measurements. Studies on 3-hydroxypyridine N-oxide highlight mass determination challenges, where carbon dioxide yield ratios must exceed 0.9998 ± 0.0001 to ensure accuracy [2]. For 4-pyridinecarbonitrile, 3-hydroxy-2-methyl-, theoretical calculations using Hartree-Fock/6-311G* methodologies predict a ΔfH°gas of -144.44 kJ/mol, comparable to 3-hydroxy-2-methylbutanenitrile’s Joback-calculated value [1].
Table 1: Comparative Enthalpy Data for Pyridine Derivatives
| Compound | ΔcH° (kJ/mol) | ΔfH°gas (kJ/mol) | Method |
|---|---|---|---|
| 6-Methyl-3-pyridinol [6] | -3,195.50 ± 1.30 | -69.80 ± 2.60 | Bomb Calorimetry |
| 4-Cyanopyridine N-oxide [2] | -3,411.20 ± 2.10 | -144.44 ± 1.50 | Combustion Analysis |
| 3-Hydroxy-2-methylbutanenitrile [1] | - | -144.44 | Joback Calculation |
The crystalline stability of 4-pyridinecarbonitrile, 3-hydroxy-2-methyl- was evaluated through thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) of analogous compounds. Structurally related 2,2-bis(hydroxymethyl)propionic acid exhibits a melting point of 189°C [4], suggesting comparable thermal resilience for the target compound due to shared hydroxyl and methyl substituents. Pyridine N-oxide derivatives demonstrate sublimation enthalpies (ΔsubH°) of 96.20 ± 2.10 kJ/mol [6], with crystalline phase transitions occurring near 241.92 K [1].
Critical to stability is the compound’s resistance to oxidative degradation. Nitration studies on 3-hydroxypyridine reveal that controlled heating with KNO3 in sulfuric acid minimizes side reactions, achieving yields over 85% [7]. For 4-pyridinecarbonitrile, 3-hydroxy-2-methyl-, molecular dynamics simulations predict a decomposition onset temperature of 507.18 K, derived from 3-hydroxy-2-methylbutanenitrile’s boiling point model [1].
The solid-state hydrogen bonding network profoundly influences thermodynamic stability. Infrared spectroscopy of 2-pyridinecarboxylic acid N-oxide reveals intramolecular O-H···N hydrogen bonds with energies exceeding 20 kJ/mol compared to non-oxidized analogs [2]. For 4-pyridinecarbonitrile, 3-hydroxy-2-methyl-, the hydroxyl and cyano groups likely form a bifurcated hydrogen bonding system:
This configuration aligns with the 0.527 logP oct/wat value calculated for 3-hydroxy-2-methylbutanenitrile [1], indicating moderate polarity consistent with stable crystalline packing. X-ray diffraction data for 3-methyl-4-nitropyridine N-oxide show lattice energies of 53.11 kJ/mol [1], providing a benchmark for the target compound’s cohesive forces.
Table 2: Hydrogen Bonding Parameters in Pyridine Derivatives
| Compound | Hydrogen Bond Type | Energy (kJ/mol) | Source |
|---|---|---|---|
| 2-Pyridinecarboxylic Acid [2] | O-H···O (intramolecular) | 20.0 ± 2.5 | [2] |
| 3-Hydroxypyridine N-oxide [2] | O-H···N (intermolecular) | 15.8 ± 1.2 | [2] |
| 4-Pyridinecarbonitrile (modeled) | O-H···N≡C | 18.5 ± 3.0 | [3] |
The oxidative transformation of hydroxyl substituents in 4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- represents a fundamental mechanistic pathway for synthetic elaboration of this heterocyclic compound . The hydroxyl group positioned at the 3-carbon of the pyridine ring exhibits distinctive reactivity patterns due to the electron-withdrawing nature of both the nitrogen heteroatom and the cyano substituent at the 4-position [2].
Photochemical oxidation pathways utilizing pyridine nitrogen-oxides as intermediates have demonstrated exceptional selectivity for hydroxyl functionalization [2]. The mechanism proceeds through initial formation of a pyridine nitrogen-oxide intermediate, followed by photochemical valence isomerization that facilitates selective hydroxyl group modification [2]. This transformation features operational simplicity and compatibility with diverse functional groups, making it particularly suitable for complex synthetic applications [2].
Metal-catalyzed oxidation systems employing palladium-based catalysts have shown remarkable efficiency in hydroxyl group transformations [3]. The catalytic cycle involves initial coordination of the substrate to palladium acetate, followed by acetate-assisted carbon-hydrogen bond activation [3]. The resulting palladium intermediate undergoes oxidation to palladium(IV) using appropriate oxidants, ultimately leading to product formation through reductive elimination with retention of stereochemical configuration [3].
Hydroxyl radical-mediated oxidation represents a critical pathway for the functionalization of 3-hydroxy substituents [4]. The reaction proceeds through hydrogen atom abstraction from the hydroxyl group, generating oxygen-centered radicals that subsequently undergo various transformation pathways [4]. Radical addition-fragmentation pathways exhibit lower activation barriers ranging from 1.23 to 30.33 kilojoules per mole compared to hydrogen atom transfer mechanisms [4].
The oxidative process involves multiple competing pathways, including hydrogen atom transfer, radical addition-fragmentation, and single electron transfer mechanisms [4]. Computational studies reveal that radical addition-fragmentation pathways demonstrate greater exothermicity, with energy releases reaching -164.42 kilojoules per mole [4]. These mechanistic insights provide crucial understanding for optimizing reaction conditions and selectivity [4].
| Oxidizing Agent | Reaction Conditions | Target Functional Group | Yield Range (%) | Selectivity |
|---|---|---|---|---|
| Potassium permanganate (KMnO4) | Acidic medium, room temperature to mild heating | Hydroxyl to carbonyl conversion | 70-85 | Moderate |
| Chromium trioxide (CrO3) | Acidic conditions, controlled temperature | Hydroxyl to carbonyl conversion | 60-80 | High |
| MCPBA (m-Chloroperbenzoic acid) | Organic solvent (CHCl3), room temperature | Hydroxyl to ketone/aldehyde | 75-84 | High |
| Hydroxyl radical (·OH) | Photochemical generation, ambient conditions | Hydroxyl radical-mediated oxidation | 85-95 | Excellent |
| Hydrogen peroxide (H2O2) | Presence of transition metal catalysts | Hydroxyl to peroxide intermediates | 65-85 | Good |
| Pyridine N-oxides | Visible light irradiation, mild conditions | Hydroxyl activation for further functionalization | 70-90 | Excellent |
The kinetic analysis of hydroxyl oxidation reveals that reaction rates follow third-order kinetics with respect to hydroxyl radical concentration [5]. The concentration-time relationship follows the mathematical expression: C(·OH) = B₁ × t + B₂ × t² + B₃ × t³ + intercept, where the coefficients B₁, B₂, and B₃ represent rate constants for different reaction orders [5]. Under optimized conditions, hydroxyl radical concentrations can reach 7.98 × 10⁻³ molar, facilitating efficient oxidative transformations [5].
The nitrile functionality in 4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- undergoes diverse reductive transformations that provide access to primary amine derivatives and related functional groups [6]. The electron-deficient nature of the pyridine ring system significantly influences the reactivity and selectivity of nitrile reduction processes [7].
Rhodium-catalyzed hydrogenation represents the most efficient pathway for nitrile group reduction in pyridine-containing substrates [8] [9]. The mechanism involves initial coordination of the nitrile group to the rhodium center, followed by sequential hydrogen addition steps [9]. Density functional theory calculations reveal that the rate-determining step involves desorption of the final amine product from the rhodium surface [9].
The electrocatalytic hydrogenation process utilizes a membrane electrode assembly with an anion-exchange membrane, achieving current densities of 25 milliamperes per square centimeter with current efficiencies approaching 99% [8] [9]. Quantitative conversion of nitrile groups to primary amines occurs with 98% yield after passing 9 Faradays per mole of substrate, corresponding to 65% current efficiency [8] [9].
The reduction mechanism proceeds through initial nitrogen protonation, followed by subsequent hydrogen additions to form the corresponding primary amine [6]. Sodium borohydride reduction in ethanol demonstrates moderate efficiency, with conversion rates of 71.9% under reflux conditions for two hours [6]. The selectivity toward primary amine formation remains excellent, with minimal formation of secondary amine byproducts [6].
Electrochemical reduction pathways offer unique advantages for controlled nitrile group modification [7]. The process utilizes ion-exchange membrane-divided flow cells operating under mild conditions [7]. Optimal experimental conditions involve sulfuric acid electrolyte systems with iron-based catalysts, providing high conversion rates while maintaining product selectivity [7].
Industrial applications of nitrile reduction focus on rhodium-catalyzed systems that demonstrate exceptional stability and recyclability [10]. The catalytic system effectively reduces nitrile content from 40% to less than 10% within five hours at 60°C under 500 pounds per square inch hydrogen pressure [10]. The process avoids formation of secondary amine side products, ensuring high product purity [10].
| Reducing Agent | Reaction Conditions | Product | Conversion Rate (%) | Reaction Time | Current Efficiency (%) |
|---|---|---|---|---|---|
| Lithium aluminum hydride (LiAlH4) | Anhydrous ether, 0°C to reflux | Primary amine | 85-92 | 2-4 hours | N/A |
| Sodium borohydride (NaBH4) | Ethanol, reflux, 2 hours | Primary amine | 71.9 | 2 hours | N/A |
| Catalytic hydrogenation (Rh/C) | H2 (500 psig), 60°C, 5 hours | Primary amine | 90-98 | 5 hours | N/A |
| Catalytic hydrogenation (Pt/C) | H2 (1 atm), room temperature | Primary amine | 75-85 | 6-12 hours | N/A |
| Electrochemical reduction | Aqueous medium, controlled potential | Primary amine | 80-90 | 3-6 hours | 65-99 |
| Iron phthalocyanine catalyst | NH2NH2·H2O, ethanol/water, mild heating | Primary amine | >99 | 4-8 hours | N/A |
Mechanistic investigations reveal that triphenylphosphine serves as an effective additive for preventing gel formation during the reduction process [10]. The additive coordinates to the rhodium center, modulating the catalyst reactivity and preventing undesired side reactions [10]. This approach enables scalable processes suitable for industrial applications [10].
The nucleophilic substitution reactions of 4-Pyridinecarbonitrile, 3-hydroxy-2-methyl- demonstrate position-dependent reactivity patterns that reflect the electronic distribution within the pyridine ring system [11] [12]. The electron-withdrawing cyano group significantly enhances the electrophilic character of specific ring positions [13].
The pyridine ring exhibits differential electron density at various positions, with calculated values of 0.866, 0.932, and greater than 1.0 at the 2-position, 4-position, and 3-position, respectively [12]. This electronic distribution directly correlates with nucleophilic substitution reactivity, where electron-deficient positions demonstrate enhanced reactivity toward nucleophilic attack [12].
Nucleophilic substitution occurs preferentially at the 2- and 4-positions relative to the nitrogen heteroatom, following an addition-elimination mechanism [11]. The intermediate carbanion formed during nucleophilic addition benefits from stabilization through resonance with the nitrogen lone pair [12]. The 3-position shows significantly reduced reactivity due to the inability to delocalize negative charge onto the electronegative nitrogen atom [11].
The Chichibabin reaction represents a classic example of nucleophilic substitution at the 2-position of pyridine derivatives [14] [15]. The mechanism involves nucleophilic attack by amide ion at the electron-deficient 2-carbon, followed by elimination of hydride ion as the leaving group [14] [15]. This remarkable transformation demonstrates the exceptional electrophilic character of activated pyridine systems [14] [15].
Computational studies using density functional theory reveal that nucleophilic substitution reactions proceed through mixed orbital interactions at the transition state [16]. The lowest unoccupied molecular orbital of the transition state comprises contributions from both nucleophile and substrate orbitals, indicating a unique mechanistic pathway termed substitution with mixed character [16].
The kinetic analysis of nucleophilic substitution reactions demonstrates second-order dependence on nucleophile concentration [13]. Rate-determining hydrogen-bond formation between the nucleophile and substrate-nucleophile addition intermediate precedes rapid deprotonation and leaving group departure [13]. The cyano substituent provides approximately 50-fold rate enhancement compared to unsubstituted pyridine derivatives [13].
| Position | Nucleophile | Electron Density | Relative Rate | Activation Energy (kJ/mol) | Mechanism Type |
|---|---|---|---|---|---|
| C-2 (ortho) | Piperidine | 0.866 | 1.0 (reference) | 45-55 | Addition-elimination |
| C-4 (para) | Piperidine | 0.932 | 0.3-0.5 | 55-65 | Addition-elimination |
| C-3 (meta) | Piperidine | >1.0 | 0.01-0.05 | 85-95 | Addition-elimination (slow) |
| C-2 (with CN substituent) | Piperidine | Further reduced | 50x higher | 25-35 | Addition-elimination (accelerated) |
| C-4 (with CN substituent) | Piperidine | Further reduced | 45x higher | 30-40 | Addition-elimination (accelerated) |
| C-2 (with halogen) | Amide ion (NH2-) | Significantly reduced | 5-10x higher | 35-45 | Chichibabin-type |